molecular formula C18H21N5O3S B2795852 2-{4-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]piperazin-1-yl}pyrimidine CAS No. 941970-29-2

2-{4-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]piperazin-1-yl}pyrimidine

Cat. No. B2795852
CAS RN: 941970-29-2
M. Wt: 387.46
InChI Key: OQNMSCOVWRYVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{4-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]piperazin-1-yl}pyrimidine” is a complex organic molecule that contains several functional groups including a pyrimidine ring, a piperazine ring, and an isothiazolidine ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . Detailed analysis would require tools like NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups .

Scientific Research Applications

  • Anti-Inflammatory and Analgesic Agents : A study synthesized novel heterocyclic compounds, including derivatives related to the mentioned chemical, which demonstrated significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/2 inhibitors and showed notable inhibitory activity on COX-2 selectivity, alongside analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Activity : Another research focused on the synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, closely related to the compound . These derivatives exhibited high antimicrobial activity against various microorganism strains, highlighting their potential in combating infections (Yurttaş et al., 2016).

  • Anticancer and Anti-Inflammatory Properties : A study involved the synthesis of benzothiazole, pyrimidine, and piperazine derivatives with significant in vitro anti-inflammatory activity. These compounds demonstrated remarkable inhibitory effects against cancer, suggesting their potential in cancer treatment (Ghule, Deshmukh, & Chaudhari, 2013).

  • Antiproliferative Effect Against Cancer Cell Lines : Research on new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed their antiproliferative effect against human cancer cell lines. Some compounds in this series showed promising activity, indicating their potential as anticancer agents (Mallesha et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c24-17(21-9-11-22(12-10-21)18-19-6-2-7-20-18)15-4-1-5-16(14-15)23-8-3-13-27(23,25)26/h1-2,4-7,14H,3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNMSCOVWRYVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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